2-[2-(biphenyl-4-yloxy)propanoyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide
Description
2-[2-(biphenyl-4-yloxy)propanoyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide is a complex organic compound that features a biphenyl group, a chromenone moiety, and a hydrazinecarbothioamide linkage
Properties
IUPAC Name |
1-(4-methyl-2-oxochromen-7-yl)-3-[2-(4-phenylphenoxy)propanoylamino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4S/c1-16-14-24(30)33-23-15-20(10-13-22(16)23)27-26(34)29-28-25(31)17(2)32-21-11-8-19(9-12-21)18-6-4-3-5-7-18/h3-15,17H,1-2H3,(H,28,31)(H2,27,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XARPKUBYGJQIFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=S)NNC(=O)C(C)OC3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(biphenyl-4-yloxy)propanoyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide typically involves multiple stepsThe final step involves the formation of the hydrazinecarbothioamide linkage through the reaction of the intermediate with thiosemicarbazide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
2-[2-(biphenyl-4-yloxy)propanoyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The chromenone moiety can be oxidized to form quinone derivatives.
Reduction: The hydrazinecarbothioamide linkage can be reduced to form corresponding amines.
Substitution: The biphenylyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
2-[2-(biphenyl-4-yloxy)propanoyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-[2-(biphenyl-4-yloxy)propanoyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The biphenyl and chromenone moieties can interact with enzymes and receptors, potentially inhibiting their activity. The hydrazinecarbothioamide linkage may also play a role in binding to metal ions or other biomolecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide: Similar structure but with a fluoro group instead of the biphenylyloxy group.
4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Contains a chromenone moiety but lacks the biphenylyloxy and hydrazinecarbothioamide groups.
Uniqueness
2-[2-(biphenyl-4-yloxy)propanoyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide is unique due to its combination of biphenyl, chromenone, and hydrazinecarbothioamide functionalities. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
